molecular formula C16H12F3N3O3S B2537916 (5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421453-07-7

(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Cat. No. B2537916
M. Wt: 383.35
InChI Key: SXDVPBGLYUJMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of several functional groups including a 5-methylisoxazole group, a 4-(trifluoromethyl)benzothiazole group, and an azetidinyl group. The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents .

Scientific Research Applications

Bioactivation Pathways

Studies have identified novel bioactivation pathways in compounds with structural similarities to (5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone. For example, molecules containing isoxazole rings have been shown to undergo reductive ring cleavage, forming intermediates such as α-cyanoenol, which can further react to form other products. This kind of bioactivation is significant in understanding the metabolism and potential therapeutic applications of these compounds (Yu et al., 2011).

Synthesis of Fused Nitrogen Heterocycles

The synthesis of fused nitrogen heterocycles, particularly those carrying a trifluoromethyl group, is an area of active research. These heterocycles have significant potential in drug development due to their structural uniqueness and pharmacological properties. Studies have demonstrated methods for synthesizing such compounds, which can be applied to (5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone and related structures (Okano et al., 1996).

Pharmacological Evaluation

Some studies have investigated the pharmacological potential of compounds structurally related to (5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone. For instance, nitrogen and sulfur-containing heterocyclic compounds have been evaluated for their antibacterial and antifungal activities, highlighting the potential medical applications of such compounds (Mistry & Desai, 2006).

Anti-Inflammatory Properties

Research has also disclosed novel processes for preparing compounds with anti-inflammatory properties, starting from isoxazole derivatives. Such processes could be relevant for developing new anti-inflammatory drugs using the core structure of (5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone (Matson, 1990).

Antibacterial Screening

The antibacterial screening of novel thiazolyl pyrazole and benzoxazole derivatives, which share structural features with the compound , has been a focus of research. These studies contribute to understanding the antimicrobial potential of such compounds (Landage et al., 2019).

properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3S/c1-8-5-11(21-25-8)14(23)22-6-9(7-22)24-15-20-13-10(16(17,18)19)3-2-4-12(13)26-15/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDVPBGLYUJMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylisoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.